molecular formula C12H16BrNO2 B4801754 5-bromo-2-ethoxy-N-propylbenzamide

5-bromo-2-ethoxy-N-propylbenzamide

Cat. No.: B4801754
M. Wt: 286.16 g/mol
InChI Key: ODDJRYNJFVTFCO-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-propylbenzamide is an organic compound that belongs to the benzamide class. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position, an ethoxy group at the 2-position, and a propyl group attached to the nitrogen atom of the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-propylbenzamide typically involves the bromination of 2-ethoxybenzoic acid followed by amidation with propylamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The amidation step is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

    Amidation: Propylamine with EDCI or DCC as coupling agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Electrophilic Substitution: Various substituted benzamides depending on the electrophile used.

    Nucleophilic Substitution: Different ethoxy-substituted derivatives.

    Hydrolysis: 2-ethoxybenzoic acid and propylamine.

Scientific Research Applications

5-Bromo-2-ethoxy-N-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-propylbenzamide depends on its specific biological target. In general, benzamide derivatives can interact with various enzymes and receptors, modulating their activity. The bromine and ethoxy groups may enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxy-N-propylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Bromo-2-ethoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

    5-Chloro-2-ethoxy-N-propylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2-ethoxy-N-propylbenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom, ethoxy group, and propyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-7-14-12(15)10-8-9(13)5-6-11(10)16-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDJRYNJFVTFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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